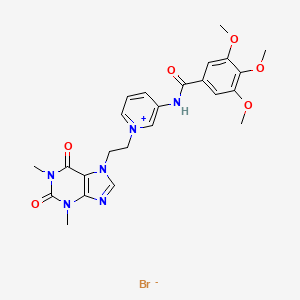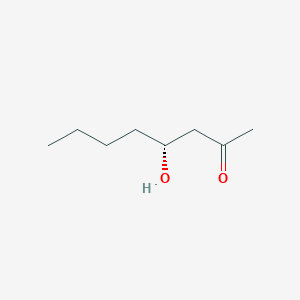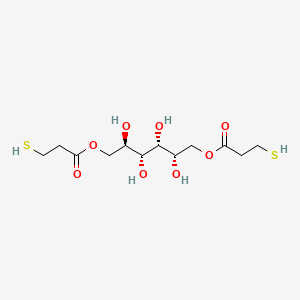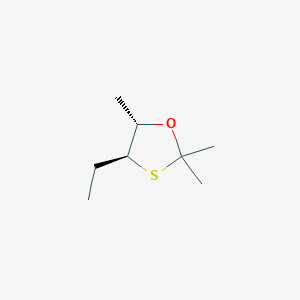
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound with a molecular formula of C18H17ClN2O3S . This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with ethyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloro-10H-phenothiazine-10-carbonyl chloride . These intermediates are then reacted with ethyl carbamate under controlled conditions to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Applications De Recherche Scientifique
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with various molecular targets, including enzymes and receptors . The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways . Additionally, it can bind to specific receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific structural features, such as the presence of the 2-chloro-10H-phenothiazin-10-yl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
65241-04-5 |
|---|---|
Formule moléculaire |
C23H27ClN4O5S |
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
2-[(2-chlorophenothiazine-10-carbonyl)-[2-(ethylcarbamoyloxy)ethyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C23H27ClN4O5S/c1-3-25-21(29)32-13-11-27(12-14-33-22(30)26-4-2)23(31)28-17-7-5-6-8-19(17)34-20-10-9-16(24)15-18(20)28/h5-10,15H,3-4,11-14H2,1-2H3,(H,25,29)(H,26,30) |
Clé InChI |
KATYVMYZRGHSNJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)





![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
